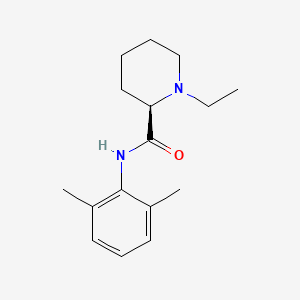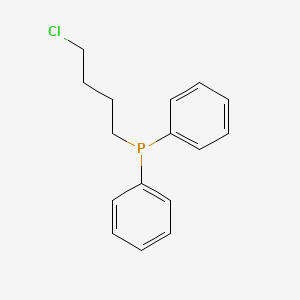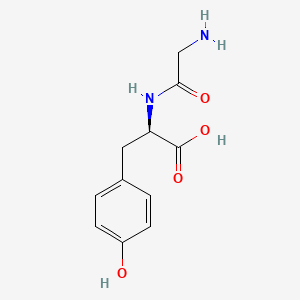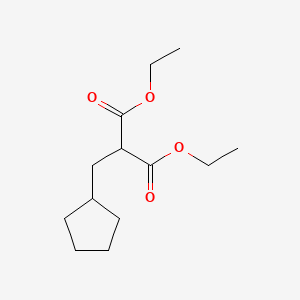![molecular formula C12H17F2N5 B11749896 {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749896.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the two pyrazole rings separately, followed by their functionalization and subsequent coupling.
Preparation of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde: This intermediate can be synthesized by reacting 2,2-difluoroethylamine with an appropriate pyrazole precursor under controlled conditions.
Preparation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde: This intermediate is synthesized by methylation of pyrazole-4-carbaldehyde using methylating agents such as methyl iodide.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling reagent like sodium triacetoxyborohydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Ethyl-substituted pyrazole derivatives
Substitution: Azide or thiol-substituted pyrazole derivatives
科学研究应用
Chemistry
In chemistry, {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
作用机制
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved may include signal transduction cascades and gene expression regulation.
相似化合物的比较
Similar Compounds
- 1-(2,2-difluoroethyl)-1H-pyrazole
- 1,3-dimethyl-1H-pyrazole
- 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazole structure with distinct functional groups. This duality provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
属性
分子式 |
C12H17F2N5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC 名称 |
1-[1-(2,2-difluoroethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H17F2N5/c1-9-10(7-18(2)16-9)5-15-6-11-3-4-19(17-11)8-12(13)14/h3-4,7,12,15H,5-6,8H2,1-2H3 |
InChI 键 |
MIKZEMNXWNUKTE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C=C1CNCC2=NN(C=C2)CC(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11749815.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11749821.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749828.png)
![1-[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanamine hydrochloride](/img/structure/B11749840.png)




![3-methoxy-1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11749873.png)
![1'-benzyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]](/img/structure/B11749887.png)
![N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11749891.png)
![1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11749904.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749920.png)
